p-Hydroxy Levomilnacipran Hydrochloride

Metabolite profiling Mass balance Renal excretion

p-Hydroxy Levomilnacipran Hydrochloride (CAS 688320-03-8) is the para-hydroxylated metabolite of levomilnacipran, a serotonin-norepinephrine reuptake inhibitor (SNRI) approved for major depressive disorder. The compound is formed via cytochrome P450 (primarily CYP3A4)-mediated hydroxylation at the para position of the phenyl ring of levomilnacipran, yielding a secondary alcohol metabolite that is pharmacologically inactive.

Molecular Formula C₁₅H₂₂N₂O₂·HCl
Molecular Weight 262.35
CAS No. 688320-03-8
Cat. No. B1144401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Hydroxy Levomilnacipran Hydrochloride
CAS688320-03-8
Synonyms(1R,2S)-2-(Aminomethyl)-N,N-diethyl-1-(4-hydroxyphenyl)-Cyclopropanecarboxamide Hydrochloride Monohydrochloride;  CS 1714; 
Molecular FormulaC₁₅H₂₂N₂O₂·HCl
Molecular Weight262.35
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

p-Hydroxy Levomilnacipran Hydrochloride (CAS 688320-03-8): Core Identity and Procurement-Relevant Profile for Pharmaceutical R&D


p-Hydroxy Levomilnacipran Hydrochloride (CAS 688320-03-8) is the para-hydroxylated metabolite of levomilnacipran, a serotonin-norepinephrine reuptake inhibitor (SNRI) approved for major depressive disorder [1]. The compound is formed via cytochrome P450 (primarily CYP3A4)-mediated hydroxylation at the para position of the phenyl ring of levomilnacipran, yielding a secondary alcohol metabolite that is pharmacologically inactive [2]. Structurally designated as (1S,2R)-2-(aminomethyl)-N,N-diethyl-1-(4-hydroxyphenyl)-cyclopropanecarboxamide hydrochloride (synonym CS 1714), it possesses a molecular formula of C₁₅H₂₂N₂O₂·HCl and a molecular weight of 262.35 g/mol . It is primarily sourced as a certified reference standard for impurity profiling, analytical method validation, and metabolite identification in pharmaceutical quality control and bioanalytical workflows.

Why p-Hydroxy Levomilnacipran Hydrochloride Cannot Be Replaced by Generic In-Class Metabolite Reference Standards


The levomilnacipran metabolic pathway generates at least four structurally and analytically distinct metabolites: N-desethyl levomilnacipran (the major circulating and urinary metabolite, accounting for approximately 18% of the administered dose), levomilnacipran glucuronide (4%), desethyl levomilnacipran glucuronide (3%), and p-hydroxy levomilnacipran (1%), along with its glucuronide conjugate (1%) [1]. Each metabolite differs in chromatographic retention behavior, mass spectrometric fragmentation, and response factor. Critically, racemic and enantiopure forms of para-hydroxy milnacipran exhibit divergent pharmacological profiles: (+)-para-hydroxy-milnacipran is a 2-fold more potent inhibitor of norepinephrine uptake (IC₅₀ = 10.3 nM) versus serotonin uptake (IC₅₀ = 22 nM), while (−)-para-hydroxy-milnacipran shows the inverse preference (IC₅₀ = 88.5 nM for NE; IC₅₀ = 40.3 nM for 5-HT) [2]. The (1S,2R)-enantiomer (p-hydroxy levomilnacipran) is the human-specific metabolite and is pharmacologically inactive, whereas the racemate and the (+)-enantiomer retain transporter inhibition activity. Substituting any of these analogs without stereochemical and analytical equivalence invalidates impurity quantification, bioanalytical method accuracy, and regulatory compliance. The evidence below provides the quantitative basis for this non-interchangeability.

Quantitative Differentiation Evidence: p-Hydroxy Levomilnacipran Hydrochloride vs. Closest Analogs


Urinary Excretion Abundance: p-Hydroxy Levomilnacipran (1%) vs. N-Desethyl Levomilnacipran (18%) vs. Unchanged Levomilnacipran (58%)

In the definitive human mass balance study using [14C]-levomilnacipran, p-hydroxy levomilnacipran accounted for only ≤1.2% of the administered dose in human urine, making it a low-abundance minor metabolite. By direct comparison, N-desethyl levomilnacipran—the major metabolite—accounted for approximately 18% of the administered dose, and unchanged parent levomilnacipran represented 58.4% of renally excreted radioactivity [1]. This 18-fold difference between p-hydroxy levomilnacipran and N-desethyl levomilnacipran underscores the necessity of using the correct authenticated reference standard for each metabolite. The FDA prescribing information corroborates these figures: p-hydroxy levomilnacipran = 1%, N-desethyl levomilnacipran ≈ 18%, levomilnacipran glucuronide = 4% [2].

Metabolite profiling Mass balance Renal excretion

Pharmacological Activity: p-Hydroxy Levomilnacipran (Inactive) vs. Parent Levomilnacipran (SERT Ki = 11 nM; NET Ki = 91 nM)

The FDA prescribing information explicitly states: 'The metabolites are inactive' [1]. The primary metabolism study confirms: 'None of the metabolites were pharmacologically active' [2]. This is in stark contrast to the parent drug levomilnacipran, which binds with high affinity to human serotonin transporter (SERT; Ki = 11 nM) and norepinephrine transporter (NET; Ki = 91 nM) and potently inhibits 5-HT and NE reuptake (IC₅₀ = 16-19 nM and 11 nM, respectively) [1]. Although racemic para-hydroxy-milnacipran retains transporter inhibition activity (IC₅₀ = 28.6 nM for NE, 21.7 nM for 5-HT), the specific (1S,2R)-enantiomer (p-hydroxy levomilnacipran) is catalytically inactive at clinically relevant concentrations [3].

Transporter inhibition Pharmacodynamics Metabolite safety

Stereoisomer-Specific Transporter Inhibition: (+)- vs. (−)-para-Hydroxy-Milnacipran and Relevance to the (1S,2R)-Enantiomer

The U.S. Patent 7,038,085 discloses quantitative transporter inhibition data for the enantiomers of para-hydroxy-milnacipran. (+)-para-Hydroxy-milnacipran preferentially inhibits norepinephrine uptake (IC₅₀ = 10.3 nM) over serotonin uptake (IC₅₀ = 22 nM), yielding an NE/5-HT selectivity ratio of approximately 2:1. (−)-para-Hydroxy-milnacipran exhibits the opposite profile, preferentially inhibiting serotonin uptake (IC₅₀ = 40.3 nM) over norepinephrine uptake (IC₅₀ = 88.5 nM) [1]. The racemic mixture is approximately equipotent (NE IC₅₀ = 28.6 nM; 5-HT IC₅₀ = 21.7 nM) [1]. The (1S,2R)-enantiomer (p-hydroxy levomilnacipran, CS 1714) is the human-specific metabolite and has been characterized in the patent as biologically inactive in transporter assays relative to these active enantiomers [1][2].

Enantioselective pharmacology Stereochemistry Transporter selectivity

Regulatory Impurity Control Thresholds: Individual Impurity ≤0.20% w/w and Total Impurities ≤0.50% w/w in Levomilnacipran HCl API

Typical active pharmaceutical ingredient (API) specifications for levomilnacipran hydrochloride, informed by ICH Q3A guidelines, require individual related compounds—including hydroxylated impurities such as p-hydroxy levomilnacipran—to be controlled to ≤0.20% w/w each, with total related impurities limited to ≤0.50% w/w. Known related substances include N-desethyl-levomilnacipran, hydroxylated positional isomers, and ring-opened or deaminated degradants . p-Hydroxy levomilnacipran hydrochloride must be sourced with validated analytical characterization data (HPLC purity, NMR, MS) and, where applicable, EP/USP traceability to serve as a qualified reference standard for these impurity assays .

Pharmaceutical impurity control ICH Q3A Quality control specifications

Metabolic Pathway Specificity: CYP3A4-Dependent Hydroxylation vs. Desethylation Defines Distinct Analytical Signatures

Levomilnacipran undergoes two primary Phase I metabolic transformations: (i) desethylation to N-desethyl levomilnacipran (major pathway, ~18% of dose) and (ii) para-hydroxylation to p-hydroxy levomilnacipran (minor pathway, ~1% of dose). Both are catalyzed primarily by CYP3A4, with minor contributions from CYP2C8, 2C19, 2D6, and 2J2 for the desethylation pathway [1]. The hydroxylated metabolite possesses a phenolic -OH group (monoisotopic mass shift of +16 Da relative to levomilnacipran; molecular formula C₁₅H₂₂N₂O₂), whereas N-desethyl levomilnacipran results from loss of an ethyl group (mass shift of -28 Da; molecular formula C₁₃H₁₈N₂O) [2]. These structural differences produce distinct chromatographic retention times, UV absorption maxima, and MS/MS fragmentation patterns that preclude direct substitution in analytical methods.

Drug metabolism CYP3A4 Metabolite identification

Optimal Procurement-Driven Application Scenarios for p-Hydroxy Levomilnacipran Hydrochloride


Certified Reference Standard for Levomilnacipran Hydrochloride API Impurity Profiling by HPLC/UPLC

Procure p-hydroxy levomilnacipran hydrochloride (CAS 688320-03-8) as a fully characterized reference standard for the identification and quantification of the hydroxylated impurity in levomilnacipran hydrochloride API and finished dosage forms. The compound enables compliance with ICH Q3A impurity thresholds (individual impurities ≤0.20% w/w) when used to establish relative response factors, system suitability, and calibration linearity in validated RP-HPLC methods with LOQ ≤0.05% w/w . Its phenolic chromophore provides distinct UV detection at ~275 nm, orthogonal to N-desethyl and other non-hydroxylated impurities [1].

Bioanalytical Method Development and Validation for Levomilnacipran Pharmacokinetic Studies

Use p-hydroxy levomilnacipran hydrochloride as an authenticated metabolite standard in LC-MS/MS method development for quantifying levomilnacipran and its metabolites in human plasma and urine. Given that p-hydroxy levomilnacipran is a low-abundance metabolite (≤1.2% of dose) , its accurate quantification requires a high-purity reference material to prepare calibration standards and quality control samples at the low ng/mL range. The compound's pharmacological inactivity is essential for pharmacokinetic-pharmacodynamic correlation studies where only the parent drug contributes to the therapeutic effect [1].

Negative Control for In Vitro Transporter Inhibition and Receptor Binding Screens

Employ p-hydroxy levomilnacipran hydrochloride as a stereochemically defined negative control in SERT, NET, and off-target receptor binding assays. Unlike the active (+)- and (−)-enantiomers of para-hydroxy-milnacipran (which retain nanomolar potency at NET and SERT), the (1S,2R)-enantiomer is pharmacologically inactive [1]. This makes it the appropriate negative control for discriminating transporter-mediated effects from non-specific assay interference when profiling novel SNRI candidates or evaluating drug-drug interaction potential.

Metabolite Identification and Structural Confirmation in Drug Metabolism Studies

Use p-hydroxy levomilnacipran hydrochloride as an authentic synthetic standard to confirm the identity of the para-hydroxylated metabolite in in vitro hepatocyte incubations, recombinant CYP phenotyping studies, and in vivo mass balance investigations. The compound's formation is exclusively CYP3A4-dependent , making it a pathway-specific marker for CYP3A4 activity in drug-drug interaction studies involving levomilnacipran. Its distinct MS/MS fragmentation and retention time provide unambiguous confirmation against isomeric hydroxylated metabolites or in-source degradation artifacts [1].

Quote Request

Request a Quote for p-Hydroxy Levomilnacipran Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.